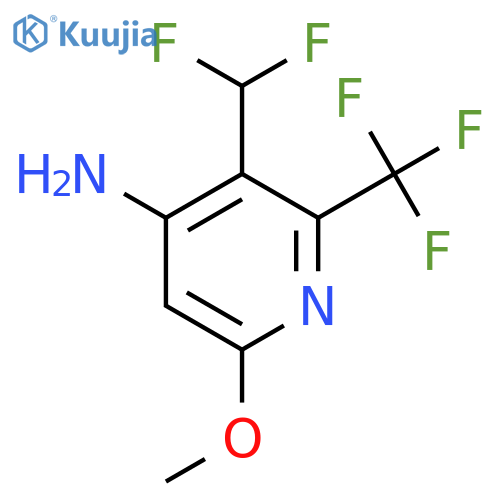Cas no 1806791-85-4 (4-Amino-3-(difluoromethyl)-6-methoxy-2-(trifluoromethyl)pyridine)
4-アミノ-3-(ジフルオロメチル)-6-メトキシ-2-(トリフルオロメチル)ピリジンは、高度にフッ素化されたピリジン誘導体であり、その特異的な分子構造により医農薬分野での応用が期待される。3位のジフルオロメチル基と2位のトリフルオロメチル基が立体障害を生じさせることで、標的タンパク質との選択的相互作用が可能。6位のメトキシ基は分子の脂溶性を調節し、生体膜透過性を向上。4位のアミノ基はさらに分子修飾の基点として機能し、多様な誘導体合成が可能。特に農薬分野では、その優れた代謝安定性と標的特異性から、新規除草剤や殺虫剤の開発中間体として注目されている。

1806791-85-4 structure
商品名:4-Amino-3-(difluoromethyl)-6-methoxy-2-(trifluoromethyl)pyridine
CAS番号:1806791-85-4
MF:C8H7F5N2O
メガワット:242.145999193192
CID:4810865
4-Amino-3-(difluoromethyl)-6-methoxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3-(difluoromethyl)-6-methoxy-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H7F5N2O/c1-16-4-2-3(14)5(7(9)10)6(15-4)8(11,12)13/h2,7H,1H3,(H2,14,15)
- InChIKey: OZNRPWQLWZKPHZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=C(N=C1C(F)(F)F)OC)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 235
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 48.1
4-Amino-3-(difluoromethyl)-6-methoxy-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029067868-1g |
4-Amino-3-(difluoromethyl)-6-methoxy-2-(trifluoromethyl)pyridine |
1806791-85-4 | 97% | 1g |
$1,445.30 | 2022-03-31 |
4-Amino-3-(difluoromethyl)-6-methoxy-2-(trifluoromethyl)pyridine 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
1806791-85-4 (4-Amino-3-(difluoromethyl)-6-methoxy-2-(trifluoromethyl)pyridine) 関連製品
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
